molecular formula C20H20N2O4 B4739105 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

Cat. No. B4739105
M. Wt: 352.4 g/mol
InChI Key: FBPULHRMKRCQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. DOI is a potent hallucinogenic drug that has gained significant attention in the scientific community due to its unique chemical structure and pharmacological properties.

Mechanism of Action

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide binds to the 5-HT2A receptor with high affinity and activates a series of intracellular signaling pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. This results in the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide has been shown to induce a range of physiological and biochemical effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It also causes alterations in sensory perception, such as visual hallucinations, enhanced color perception, and altered time perception. 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide has been reported to induce profound changes in mood and emotions, ranging from euphoria to anxiety and paranoia.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, its potent hallucinogenic properties make it difficult to use in behavioral studies, as it can induce altered perception and cognition, leading to confounding results. Additionally, its potential for abuse and legal restrictions make it challenging to obtain and use in research.

Future Directions

Despite the challenges associated with its use, 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide has significant potential as a research tool in neuroscience and pharmacology. Future research should focus on developing more selective and less hallucinogenic agonists of the 5-HT2A receptor, as well as investigating the role of this receptor in various neurological and psychiatric disorders. 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide may also have potential therapeutic applications, particularly in the treatment of addiction and depression, although further research is needed to explore these possibilities.
Conclusion
In conclusion, 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide is a potent hallucinogenic drug that has gained significant attention in the scientific community due to its unique chemical structure and pharmacological properties. It is a selective agonist of the serotonin 5-HT2A receptor and has been used extensively as a research tool in neuroscience and pharmacology. Despite its potential as a research tool, its potent hallucinogenic properties and legal restrictions make it challenging to use in research. Future research should focus on developing more selective and less hallucinogenic agonists of the 5-HT2A receptor, as well as investigating the role of this receptor in various neurological and psychiatric disorders.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. It is a selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. 5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide has been used to investigate the role of the 5-HT2A receptor in various physiological and pathological conditions, including schizophrenia, depression, anxiety, and addiction.

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-6-14(9-13(12)2)21-20(23)17-11-19(26-22-17)16-10-15(24-3)7-8-18(16)25-4/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPULHRMKRCQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.